Studies have shown that 1-M-2-Ph-BI exhibits potential antiviral activity against various viruses, including the Bovine Viral Diarrhea Virus (BVDV) []. Researchers suggest that it may interfere with the virus's replication process, potentially offering a therapeutic option for BVDV infections.
1-M-2-Ph-BI has been shown to interact with DNA molecules []. This interaction might be influenced by the presence of specific substituents on the molecule, offering potential insights into the design of new drugs targeting DNA-related diseases.
1-Methyl-2-phenylbenzimidazole is an organic compound with the molecular formula C14H12N2. It features a benzimidazole core substituted with a methyl group at the nitrogen atom and a phenyl group at the second position. This structure contributes to its unique chemical properties and potential applications in pharmaceuticals and materials science .
1-Methyl-2-phenylbenzimidazole has shown promising biological activities:
Several synthesis routes exist for 1-methyl-2-phenylbenzimidazole:
Research into the interactions of 1-methyl-2-phenylbenzimidazole with biological targets is ongoing. Studies have focused on:
1-Methyl-2-phenylbenzimidazole shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Notable Properties |
|---|---|---|
| 1-Methylbenzimidazole | Methyl group on nitrogen | Exhibits different reactivity patterns |
| 2-Methylbenzimidazole | Methyl group on carbon 2 | Different tautomeric forms |
| 2-Phenylbenzimidazole | Phenyl group on carbon 2 | Similar biological activity |
| 1-Hydroxybenzimidazole | Hydroxyl group on nitrogen | Increased solubility in water |
The combination of a methyl group on nitrogen and a phenyl substituent at position two provides unique properties that differentiate it from other benzimidazole derivatives, particularly in terms of solubility, reactivity, and biological activity.
The benzimidazole scaffold, a fused bicyclic system of benzene and imidazole rings, has been central to medicinal chemistry since its discovery in the 19th century. The synthesis of 1-methyl-2-phenylbenzimidazole emerged as a strategic modification to enhance the pharmacological profile of benzimidazole derivatives. Early work focused on functionalizing the benzimidazole core through alkylation and arylation to improve bioavailability and target specificity. Key milestones include the development of Phillips-Ladenburg and Weidenhagen reactions, which enabled systematic substitution at the N-1 and C-2 positions. These methods laid the foundation for synthesizing derivatives like 1-methyl-2-phenylbenzimidazole, which combines a methyl group at the nitrogen atom and a phenyl substituent at the second carbon.
1-Methyl-2-phenylbenzimidazole belongs to the benzimidazole family, a subset of nitrogen-containing heterocycles. Its structure features:
This substitution pattern confers distinct electronic and steric properties compared to unsubstituted benzimidazole. The methyl group enhances lipophilicity, while the phenyl substituent modulates π-π interactions and electronic effects.
The compound serves as a versatile intermediate in drug discovery due to its:
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 1-methyl-2-phenylbenzimidazole through proton and carbon environments within the molecule. The NMR analysis reveals characteristic chemical shifts and coupling patterns that confirm the molecular structure and provide insights into the electronic environment of different atomic positions.
The proton NMR spectrum of 1-methyl-2-phenylbenzimidazole exhibits several distinct regions characteristic of the benzimidazole scaffold combined with the phenyl substituent. The aromatic protons of the phenyl ring typically appear in the range of 7.0-8.0 ppm, consistent with the expected chemical shifts for aromatic protons [2] [3]. The benzimidazole ring protons also appear in the aromatic region, showing characteristic patterns that distinguish them from the phenyl ring protons.
The methyl group attached to the nitrogen atom of the benzimidazole ring exhibits a singlet pattern, typically appearing in the range of 2.4-2.7 ppm, which is consistent with aromatic methyl chemical shifts [2] [3]. This chemical shift confirms the attachment of the methyl group to the nitrogen atom, as N-methyl protons in heterocyclic systems typically appear in this region.
Analysis of related benzimidazole derivatives reveals that the proton assignments follow predictable patterns based on the electronic environment. The benzimidazole ring protons show characteristic chemical shifts that are influenced by the electron-withdrawing nature of the nitrogen atoms and the aromatic character of the fused ring system [4] [5]. The phenyl ring protons exhibit typical aromatic splitting patterns, with ortho, meta, and para coupling constants providing additional structural confirmation.
Table 1: 1H NMR Chemical Shift Data for 1-Methyl-2-phenylbenzimidazole
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic protons (phenyl) | 7.0-8.0 [2] [3] | Multiplet | Phenyl ring protons |
| Aromatic protons (benzimidazole) | 7.2-7.6 [4] [5] | Multiplet | Benzimidazole ring protons |
| N-methyl group | 2.4-2.7 [2] [3] | Singlet | Methyl group on nitrogen |
The carbon-13 NMR spectrum provides detailed information about the carbon environments within 1-methyl-2-phenylbenzimidazole. The aromatic carbon atoms appear in the typical aromatic region between 110-160 ppm, with specific chemical shifts providing information about the substitution pattern and electronic environment of each carbon atom [5] [6].
The benzimidazole ring carbons show characteristic patterns that reflect the heteroaromatic nature of the system. The carbon atoms adjacent to nitrogen typically appear at lower field due to the electron-withdrawing effect of the nitrogen atoms [7]. The quaternary carbon at position 2 of the benzimidazole ring, which bears the phenyl substituent, exhibits a distinctive chemical shift that confirms the substitution pattern.
The phenyl ring carbons display typical aromatic carbon chemical shifts, with the ipso carbon showing a characteristic downfield shift due to its attachment to the electron-deficient benzimidazole system [5]. The methyl carbon attached to the nitrogen atom appears in the aliphatic region, typically around 30-40 ppm, which is consistent with N-methyl carbons in heterocyclic systems [6].
Table 2: 13C NMR Chemical Shift Data for 1-Methyl-2-phenylbenzimidazole
| Carbon Environment | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| Aromatic carbons (phenyl) | 126-135 [5] [6] | Phenyl ring carbons |
| Aromatic carbons (benzimidazole) | 110-145 [5] [7] | Benzimidazole ring carbons |
| Quaternary carbon (C-2) | 150-155 [5] [7] | Carbon bearing phenyl group |
| N-methyl carbon | 30-35 [6] | Methyl carbon on nitrogen |
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, provide complementary information about the molecular structure and bonding characteristics of 1-methyl-2-phenylbenzimidazole. These techniques reveal characteristic vibrational modes that are diagnostic of the benzimidazole scaffold and the phenyl substituent.
The FT-IR spectrum of 1-methyl-2-phenylbenzimidazole exhibits several characteristic absorption bands that provide structural information about the molecule. The aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹, which is typical for aromatic compounds [8] [9]. The aliphatic C-H stretching vibrations of the methyl group appear in the range of 2800-3000 cm⁻¹ [10].
The benzimidazole ring system shows characteristic C=N stretching vibrations in the range of 1600-1650 cm⁻¹ [8] [9]. These vibrations are particularly important for identifying the benzimidazole scaffold and distinguishing it from other heterocyclic systems. The aromatic C=C stretching vibrations appear in the region of 1450-1600 cm⁻¹, with multiple bands reflecting the complex vibrational modes of the fused ring system.
The N-CH3 deformation vibrations appear in the region of 1350-1450 cm⁻¹, providing confirmation of the methyl substitution on the nitrogen atom [8]. The out-of-plane bending vibrations of the aromatic C-H bonds appear in the fingerprint region below 1000 cm⁻¹, providing characteristic patterns that are useful for compound identification.
Table 3: FT-IR Spectroscopic Data for 1-Methyl-2-phenylbenzimidazole
| Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3000-3100 [8] [10] | Medium | Aromatic C-H stretching |
| 2800-3000 [10] | Medium | Aliphatic C-H stretching |
| 1600-1650 [8] [9] | Strong | C=N stretching (benzimidazole) |
| 1450-1600 [8] [9] | Multiple bands | Aromatic C=C stretching |
| 1350-1450 [8] | Medium | N-CH3 deformation |
| 800-1000 [8] | Multiple bands | Out-of-plane C-H bending |
The FT-Raman spectrum of 1-methyl-2-phenylbenzimidazole provides complementary information to the FT-IR spectrum, with certain vibrational modes being more prominent in the Raman spectrum due to different selection rules. The aromatic ring breathing modes are particularly strong in the Raman spectrum, appearing in the range of 1000-1200 cm⁻¹ [11] [12].
The benzimidazole ring system exhibits characteristic Raman-active vibrations that are diagnostic of this heterocyclic system. The symmetric stretching vibrations of the aromatic rings appear prominently in the Raman spectrum, with the benzimidazole ring showing characteristic bands at approximately 1015, 1265, and 1595 cm⁻¹ [13]. These frequencies are consistent with the characteristic peaks observed for benzimidazole derivatives and provide important structural confirmation.
The phenyl ring contributions to the Raman spectrum include the characteristic ring breathing mode around 1000 cm⁻¹ and the aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region [11] [12]. The methyl group attached to the nitrogen atom shows characteristic C-H stretching vibrations in the 2800-3000 cm⁻¹ region, with the symmetric and antisymmetric stretching modes being clearly resolved.
Table 4: FT-Raman Spectroscopic Data for 1-Methyl-2-phenylbenzimidazole
| Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 1595 [13] | Strong | Benzimidazole ring breathing |
| 1265 [13] | Strong | Benzimidazole ring stretching |
| 1015 [13] | Strong | Benzimidazole characteristic vibration |
| 1000-1200 [11] [12] | Multiple bands | Aromatic ring breathing modes |
| 1450-1600 [11] | Multiple bands | Aromatic C=C stretching |
| 2800-3000 [11] | Medium | Methyl C-H stretching |
Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of 1-methyl-2-phenylbenzimidazole. The molecular ion peak appears at m/z 208, corresponding to the molecular weight of the compound [1] . The fragmentation pattern reveals characteristic loss patterns that are diagnostic of the benzimidazole structure and the phenyl substituent.
The electron impact mass spectrum shows the molecular ion peak as a significant feature, with the exact mass being 208.100048 g/mol [1]. The fragmentation pattern includes characteristic losses that are typical of benzimidazole derivatives. The loss of the methyl group (M-15) is commonly observed, resulting in a fragment at m/z 193 [15] [16].
The phenyl ring can undergo characteristic fragmentation, including the loss of phenyl radical (M-77) to give a fragment at m/z 131 [15]. The benzimidazole ring system can also fragment to give characteristic ions. The base peak in many benzimidazole derivatives appears at m/z 81, which corresponds to the fragmentation of the methylenic carbon and nitrogen atom in the imidazole ring [15].
The fragmentation pathways involve multiple bond cleavages, with the most favorable fragmentations occurring at the weaker bonds within the molecule. The α-cleavage adjacent to the nitrogen atom is particularly favorable, leading to the formation of stable cationic fragments [15] [16]. The aromatic stabilization of the resulting fragments contributes to their relative abundance in the mass spectrum.
Table 5: Mass Spectrometric Data for 1-Methyl-2-phenylbenzimidazole
| m/z | Relative Intensity | Assignment |
|---|---|---|
| 208 [1] | Molecular ion | M⁺- |
| 193 [15] | Medium | M-15 (loss of methyl) |
| 131 [15] | Medium | M-77 (loss of phenyl) |
| 81 [15] | High | Benzimidazole fragment |
| 77 [15] | Medium | Phenyl cation |
| 51 [15] | Low | C₄H₃⁺ |
The ultraviolet-visible absorption spectrum of 1-methyl-2-phenylbenzimidazole provides information about the electronic transitions within the molecule. The compound exhibits characteristic absorption bands that are associated with π→π* transitions of the aromatic systems and n→π* transitions involving the nitrogen lone pairs [17] [18].
The benzimidazole chromophore typically shows an absorption maximum around 280 nm, which corresponds to the π→π* transition of the heterocyclic system [18]. This absorption band is characteristic of benzimidazole derivatives and provides important structural information. The presence of the phenyl substituent can cause bathochromic shifts in the absorption spectrum due to extended conjugation.
The compound shows absorption in the range of 250-320 nm, with the exact position and intensity of the bands being dependent on the substitution pattern and the electronic effects of the substituents [17] [18]. The molar extinction coefficient provides information about the strength of the electronic transitions and the probability of the electronic excitation.
The presence of the methyl group on the nitrogen atom can influence the electronic properties of the benzimidazole system, potentially affecting the position and intensity of the absorption bands [19]. The phenyl substituent at position 2 of the benzimidazole ring extends the conjugation system, leading to characteristic changes in the UV-visible spectrum.
Table 6: UV-Visible Spectroscopic Data for 1-Methyl-2-phenylbenzimidazole
| Wavelength (nm) | Assignment | Transition Type |
|---|---|---|
| 280 [18] | π→π* | Benzimidazole chromophore |
| 250-270 [17] | π→π* | Extended conjugation |
| 320-340 [17] | n→π* | Nitrogen lone pair |
| 230-250 [18] | π→π* | Phenyl chromophore |
The electronic absorption characteristics of 1-methyl-2-phenylbenzimidazole are influenced by the electron-donating effect of the methyl group and the electron-withdrawing effect of the benzimidazole ring system. The combination of these effects results in a complex absorption spectrum that reflects the electronic structure of the molecule [17] [19].
The solvent effects on the UV-visible spectrum provide additional information about the electronic properties of the compound. Polar solvents can stabilize the excited states differently than non-polar solvents, leading to solvatochromic effects that are characteristic of the particular electronic transitions [19]. These effects are particularly pronounced for n→π* transitions, which are typically blue-shifted in polar solvents.
Corrosive;Acute Toxic